molecular formula C13H12BrN3O3S2 B2481431 4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzenesulfonamide CAS No. 1797094-41-7

4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzenesulfonamide

Cat. No. B2481431
CAS RN: 1797094-41-7
M. Wt: 402.28
InChI Key: XJWRBFAQZNOFHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex sulfonamide compounds often involves multistep reactions that yield heterocyclic systems with significant biological activity. Techniques such as tandem deprotonation-cyclization and electrocyclization play crucial roles in forming these compounds. For instance, allyl- and benzylsulfanyl-substituted 2-aza-1,3,5-trienes react with superbase to form polyfunctionalized 4,5-dihydro-1,3-thiazoles and seven-membered azaheterocycles through a competitive deprotonation-cyclization process (Nedolya et al., 2015).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including the compound , is characterized through techniques like Density Functional Theory (DFT) calculations and spectroscopic methods (e.g., 1H NMR, FT-IR). These studies provide insights into the electronic, spectroscopic properties, and conformational stability of the molecules, which are essential for understanding their reactivity and potential biological activities (Akram et al., 2019).

Chemical Reactions and Properties

Sulfonamide compounds engage in a variety of chemical reactions, reflecting their versatile chemical properties. Their reactivity can be tailored through structural modifications, enabling the formation of diverse heterocyclic compounds. For example, the introduction of substituents at strategic positions allows for the synthesis of compounds with potential inhibitory activity against enzymes like carbonic anhydrase, showcasing the chemical adaptability and utility of sulfonamides in medicinal chemistry (Gawad et al., 2016).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for their application in various fields. X-ray crystallography, for instance, offers detailed insights into the molecular arrangements and intermolecular interactions, which are pivotal for understanding the compound's stability, reactivity, and potential as a drug candidate. Studies employing Hirshfeld surface analysis further elucidate the nature of these intermolecular interactions, providing a comprehensive view of the compound's physical characteristics (Naveen et al., 2017).

Scientific Research Applications

Photodynamic Therapy Applications

  • Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy, a cancer treatment method. These compounds, including a derivative similar to 4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzenesulfonamide, exhibit properties useful for Type II photosensitizers, with high singlet oxygen quantum yield and good fluorescence properties. (Pişkin, Canpolat & Öztürk, 2020)

Synthesis of Novel Compounds

  • Nedolya et al. (2015) explored the synthesis of new seven-membered azaheterocycles, including derivatives of 4,5-dihydro-1,3-thiazoles, via a process involving benzylsulfanyl-substituted 2-aza-1,3,5-trienes. These compounds could potentially include structures related to 4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzenesulfonamide. (Nedolya, Tarasova, Albanov & Trofimov, 2015)

Applications in Material Science

  • Mohamed et al. (2020) designed benzenesulfonamides with thiazole azodyes, which were utilized for UV protection and antimicrobial treatment of cotton fabrics. These compounds, structurally related to 4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzenesulfonamide, demonstrate the potential use of such compounds in textile and material science. (Mohamed, Abdel-Wahab & Fahmy, 2020)

Applications in Drug Discovery

  • Vulpetti et al. (2006) reported on the discovery of potent CDK2 inhibitors for potential therapeutic use. A compound structurally similar to 4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzenesulfonamide showed notable activity, highlighting the compound's relevance in the field of drug discovery and development. (Vulpetti, Casale, Roletto, Amici, Villa & Pevarello, 2006)

Catalytic and Synthetic Chemistry

  • Davis & Forrester (1999) developed thiazolium-ion-based organic ionic liquids, which facilitate the benzoin condensation of benzaldehyde. This research provides insights into the catalytic roles of thiazole derivatives, potentially including those structurally related to 4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzenesulfonamide. (Davis & Forrester, 1999)

properties

IUPAC Name

4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3S2/c14-8-3-5-9(6-4-8)22(19,20)17-13-16-10-2-1-7-15-12(18)11(10)21-13/h3-6H,1-2,7H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWRBFAQZNOFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzenesulfonamide

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